N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5S2/c1-32-18-8-6-17(7-9-18)27-22(20-14-33(29)15-21(20)25-27)24-23(28)16-4-10-19(11-5-16)34(30,31)26-12-2-3-13-26/h4-11H,2-3,12-15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDOLXMSNMKWJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex heterocyclic compound that has attracted attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a thieno[3,4-c]pyrazole core and a sulfonamide group, which are significant in medicinal chemistry. Its molecular formula is with a molecular weight of approximately 347.43 g/mol. The presence of the methoxyphenyl and pyrrolidinyl groups enhances its potential biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a wide range of pharmacological effects, including:
- Antimicrobial Activity : Thieno[3,4-c]pyrazole derivatives have shown promising antifungal and antibacterial properties.
- Anti-inflammatory Effects : Compounds in this class can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response.
- Anticancer Potential : Some derivatives demonstrate cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents.
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Inhibition of COX and LOX enzymes reduces the production of pro-inflammatory mediators.
- Cell Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis.
- Antioxidant Activity : Some studies suggest that thieno[3,4-c]pyrazole derivatives possess antioxidant properties that contribute to their protective effects against oxidative stress.
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory properties of thieno[3,4-c]pyrazole derivatives, it was found that this compound significantly reduced edema in animal models. The compound was administered at varying doses, demonstrating a dose-dependent reduction in inflammation markers such as prostaglandin E2 (PGE2) levels.
Case Study: Anticancer Activity
A recent investigation into the anticancer potential of this compound revealed its efficacy against breast cancer cell lines (MCF-7). The results indicated that treatment with the compound resulted in significant cell death compared to control groups. Mechanistic studies suggested that this effect was mediated through the induction of apoptosis via the mitochondrial pathway.
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The thieno[3,4-c]pyrazole scaffold is constructed via a [3+2] cycloaddition between functionalized thiophenes and diazo compounds. A modified Jacobson reaction (Scheme 1) is employed:
Reaction Conditions
- Starting Material : 3-Amino-4-cyano-thiophene derivatives.
- Diazo Source : Diazomethane or trimethylsilyldiazomethane.
- Catalyst : Palladium(II) acetate (1–2 mol%).
- Solvent : Tetrahydrofuran (THF) at 60–80°C for 12–24 hours.
Mechanistic Insights
Palladium catalysis facilitates the formation of the pyrazole ring through C–N bond formation, with the 4-methoxyphenyl group introduced via Suzuki-Miyaura coupling at position 2. Oxidation of the sulfur atom to the sulfone (5-oxido) is achieved using m-chloroperbenzoic acid (mCPBA) in dichloromethane.
Yield Optimization
Alternative Route: Azide-Alkyne Cycloaddition
A Huisgen 1,3-dipolar cycloaddition between thiophene-bearing azides and alkynes offers a complementary pathway (Scheme 2):
Procedure
- Azide Precursor : 3-Azido-4-methoxy-thiophene.
- Alkyne : Propargylamine.
- Conditions : Copper(I) iodide (5 mol%), DIPEA, room temperature.
Advantages
- Ambient reaction conditions.
- Functional group tolerance for late-stage modifications.
Limitations
Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)Benzamide
Sulfonylation of Benzamide Derivatives
Intermediate B is prepared via a two-step sequence:
Step 1: Sulfonation of 4-Aminobenzoic Acid
- Reagents : Chlorosulfonic acid (2.5 equivalents), 0°C to room temperature.
- Product : 4-(Chlorosulfonyl)benzoic acid (85% yield).
Step 2: Amidation with Pyrrolidine
- Conditions : Pyrrolidine (1.2 equivalents), triethylamine (2 equivalents), dichloromethane, 0°C.
- Workup : Acidic hydrolysis to yield 4-(pyrrolidin-1-ylsulfonyl)benzoic acid (90% purity).
Conversion to Benzamide
- Activation : Thionyl chloride (SOCl₂) converts the acid to acyl chloride.
- Ammonolysis : Gaseous NH₃ in THF affords the benzamide (92% yield).
Coupling of Intermediate A and Intermediate B
Amide Bond Formation via Carbodiimide Chemistry
The final step involves coupling Intermediate A (amine) and Intermediate B (benzamide) using HATU (Scheme 3):
Optimized Protocol
- Reagents : HATU (1.5 equivalents), DIPEA (3 equivalents).
- Solvent : Dimethylformamide (DMF), 25°C, 6 hours.
- Yield : 78–82% after column chromatography.
Side Reactions
- Over-activation of the carboxylic acid leads to guanidinium byproducts (5–8% yield).
Alternative Method: Mixed Carbonate Approach
For industrial-scale synthesis, a mixed carbonate-mediated coupling reduces reagent costs:
Procedure
- Activation : Intermediate B treated with ethyl chloroformate.
- Coupling : Reaction with Intermediate A in aqueous NaOH (pH 9–10).
- Yield : 70–75% with >99% purity.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR : Key signals include δ 8.2 ppm (amide NH), δ 7.8–7.9 ppm (aromatic protons), and δ 3.8 ppm (pyrrolidine CH₂).
- HRMS : [M+H]⁺ calculated for C₂₅H₂₇N₅O₅S₂: 558.1482; observed: 558.1479.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adoption of microreactor technology enhances safety and efficiency:
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions starting with the formation of the thieno[3,4-c]pyrazole core. Key steps include:
- Cyclization of precursors (e.g., thiophene derivatives) under controlled temperature and solvent conditions.
- Introduction of substituents: the 4-methoxyphenyl group is added via nucleophilic substitution, while the pyrrolidin-1-ylsulfonyl benzamide moiety is attached through amide coupling.
- Critical Conditions : Use of polar aprotic solvents (e.g., DMF) enhances nucleophilicity. Reactions often require reflux conditions (80–120°C) and catalysts like triethylamine for deprotonation .
- Yield optimization relies on stoichiometric ratios, inert atmospheres (N₂/Ar), and purification via column chromatography .
Q. Which spectroscopic techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding patterns (e.g., methoxy protons at ~3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₂₃H₂₄N₄O₅S₂) .
- X-ray Crystallography : Resolves the thienopyrazole core geometry and sulfonamide orientation .
Q. How does solvent polarity affect solubility and stability?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but poor solubility in water. Stability is pH-dependent:
- Acidic conditions may protonate the pyrazole-N-oxide, altering reactivity.
- Neutral/basic conditions preserve sulfonamide integrity.
- Recommended Storage : Dry, inert environments at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction steps with conflicting yield data?
- Factor Screening : Use fractional factorial designs to identify critical variables (e.g., temperature, catalyst loading).
- Response Surface Methodology (RSM) : Model interactions between solvent polarity and reaction time to maximize yield.
- Case Study : highlights DoE applications in resolving contradictions between batch reactions (e.g., varying THF vs. acetonitrile outcomes) .
- Computational Aids : Tools like ICReDD integrate quantum chemical calculations to predict optimal conditions, reducing trial-and-error .
Q. What strategies address contradictory biological activity data across studies?
- Assay Standardization : Compare in vitro vs. in vivo models (e.g., enzyme inhibition vs. murine pharmacokinetics).
- Structural Analog Analysis : Modify substituents (e.g., replacing 4-methoxyphenyl with 3-chlorophenyl) to isolate activity drivers. shows altered anticancer potency with such substitutions .
- Metabolic Stability Testing : Use liver microsomes to assess if contradictory results stem from rapid metabolite formation .
Q. How can reactivity with electrophiles/nucleophiles be systematically explored for derivatization?
- Electrophilic Aromatic Substitution : Target the electron-rich thiophene ring using nitration or halogenation. Monitor regioselectivity via LC-MS .
- Nucleophilic Attack on Sulfonamide : React with Grignard reagents to modify the pyrrolidine group. details similar reactions in benzamide analogs .
- Cross-Coupling : Suzuki-Miyaura coupling on the pyrazole core to introduce aryl/heteroaryl groups for SAR studies .
Methodological Resources
| Technique | Application Example | Reference |
|---|---|---|
| DoE | Yield optimization of sulfonamide coupling | |
| ICReDD Computational | Reaction path prediction for core synthesis | |
| NMR Titration | Binding affinity studies with target proteins |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
